![molecular formula C7H13NO2 B1590673 1,4-二氧杂-7-氮杂螺[4.5]癸烷 CAS No. 40369-91-3](/img/structure/B1590673.png)
1,4-二氧杂-7-氮杂螺[4.5]癸烷
概述
描述
1,4-Dioxa-7-azaspiro[4.5]decane is a chemical compound with the molecular formula C₇H₁₃NO₂. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
科学研究应用
1,4-Dioxa-7-azaspiro[4.5]decane has several scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dioxa-7-azaspiro[4.5]decane can be synthesized through several methods. One common method involves the condensation reaction of 2-furan-2-yl-methylamine with 2-hydroxy-3-methoxy- and 2-hydroxy-5-methoxy-benzaldehydes, followed by reduction with sodium borohydride (NaBH₄) . Another method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate .
Industrial Production Methods
Industrial production of 1,4-Dioxa-7-azaspiro[4.5]decane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
1,4-Dioxa-7-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions, such as those using sodium borohydride, are common for this compound.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with 1,4-Dioxa-7-azaspiro[4.5]decane include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving 1,4-Dioxa-7-azaspiro[4.5]decane depend on the type of reaction. For example, reduction reactions typically yield alcohols, while oxidation reactions can produce ketones or aldehydes .
作用机制
The mechanism of action of 1,4-Dioxa-7-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or DNA, leading to various biological effects . The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
1,4-Dioxa-7-azaspiro[4.5]decane can be compared with other similar compounds, such as:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar structure but differs in the position of the nitrogen atom.
4-Piperidone ethylene acetal: Another related compound with similar chemical properties.
The uniqueness of 1,4-Dioxa-7-azaspiro[4.5]decane lies in its specific structure and the resulting chemical properties, which make it suitable for various specialized applications .
属性
IUPAC Name |
1,4-dioxa-9-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(6-8-3-1)9-4-5-10-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWPOVPBHOSLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496149 | |
| Record name | 1,4-Dioxa-7-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40369-91-3 | |
| Record name | 1,4-Dioxa-7-azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40369-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxa-7-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxa-7-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were explored in the research on 1,4-dioxa-7-azaspiro[4.5]decanes and how did these modifications impact their dopamine agonist activity?
A1: Researchers synthesized three 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivatives, each with a different substituent at the 6-position: benzyl, 3-indolylmethyl, or 4-indolylmethyl []. While none of the compounds showed central nervous system activity, the 4-indolylmethyl analogue displayed potent peripheral dopamine agonist activity in the cat cardioaccelerator nerve assay []. This suggests that the position of the indole ring on the substituent significantly impacts the compound's dopamine agonist activity.
Q2: What were the key findings regarding the in vivo pharmacological activity of the synthesized 1,4-dioxa-7-azaspiro[4.5]decane derivatives?
A2: The research primarily focused on evaluating the compounds' potential as dopamine agonists. The 4-indolylmethyl derivative demonstrated significant peripheral dopamine agonist activity, showing an ID50 of 0.095 µmol/kg in the cat cardioaccelerator nerve assay. This activity is comparable to apomorphine, a known dopamine agonist, which had an ID50 of 0.0348 µmol/kg in the same assay []. Interestingly, none of the tested compounds exhibited central nervous system activity, suggesting a peripheral selectivity for their dopamine agonist effects [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

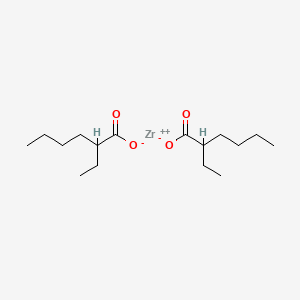

![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B1590593.png)
![2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid](/img/structure/B1590594.png)
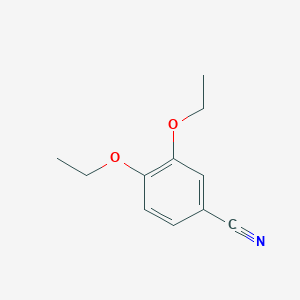
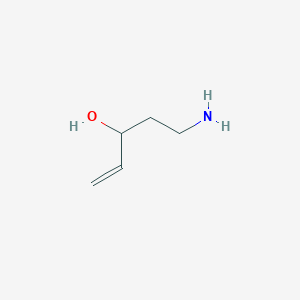
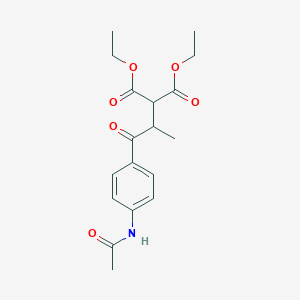
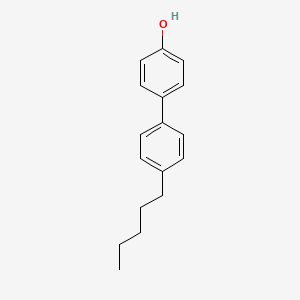


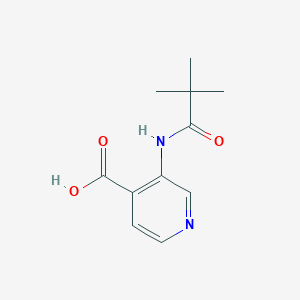
![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)
![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/new.no-structure.jpg)
